N-ethyl-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-10-9(11)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSISBKUVPBDDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(OC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key differences between N-ethyl-2,5-dimethylfuran-3-carboxamide and two structurally related compounds:
Key Observations :
- Molecular Weight: The ethyl-substituted compound has the lowest molecular weight, while the thiophene-containing analog (C₁₅H₁₇NO₃S) is the heaviest due to its sulfur and acetyl groups.
- Substituent Complexity : The hydroxyl and cyclopropyl groups in the first analog increase polarity and conformational rigidity, whereas the thiophene and acetyl groups in the second analog introduce aromaticity and metabolic susceptibility.
Physicochemical Properties (Hypothetical Analysis)
Lipophilicity (logP):
- Target Compound : Estimated logP ≈ 2.5 (moderate lipophilicity due to ethyl group).
- Cyclopropyl-Hydroxypropyl Analog : Lower logP (~1.8) due to hydrophilic hydroxyl group, enhancing aqueous solubility .
- Thiophene Analog : Higher logP (~3.0) owing to hydrophobic thiophene and acetyl groups, favoring membrane permeability .
Solubility and Permeability:
- The hydroxyl group in the cyclopropyl analog improves water solubility but may reduce blood-brain barrier penetration.
Metabolic Stability:
- The target compound’s ethyl group is resistant to common metabolic pathways (e.g., oxidation), suggesting a longer half-life.
- The cyclopropyl-hydroxypropyl analog may undergo glucuronidation at the hydroxyl group, increasing clearance rates .
Target Engagement:
Q & A
Q. Basic Synthesis and Optimization
- Multi-step synthesis : Typical routes involve condensation of furan-3-carboxylic acid derivatives with ethylamine precursors, followed by functional group modifications .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction selectivity and yield. Solvent systems like THF or DMF improve solubility of intermediates .
- Scalability : Continuous-flow reactors can reduce side reactions and improve reproducibility for gram-scale synthesis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Which spectroscopic and analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Q. Basic Characterization
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at N, methyl groups at C2/C5). Key signals: furan ring protons (δ 6.2–7.1 ppm), carboxamide carbonyl (δ ~165 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 224.1284) and fragments .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
How can computational modeling and X-ray crystallography contribute to understanding the three-dimensional conformation and biological interactions of this compound?
Q. Advanced Structural Analysis
- X-ray crystallography : Resolves bond angles, dihedral rotations, and hydrogen-bonding networks critical for receptor binding .
- DFT calculations : Predicts electrostatic potential maps and frontier molecular orbitals to identify reactive sites for electrophilic/nucleophilic interactions .
- Docking simulations : Models binding affinity with targets (e.g., enzymes, GPCRs) by aligning the compound’s conformation with active-site residues .
What experimental approaches are recommended for elucidating the mechanism of action of this compound with biological targets such as enzymes or receptors?
Q. Advanced Mechanistic Studies
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .
- Cellular models :
- siRNA knockdown or CRISPR-edited cell lines validate target specificity .
- Calcium flux or cAMP assays assess functional modulation of signaling pathways .
How should researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituent modifications on the bioactivity of this compound?
Q. Advanced SAR Design
- Systematic substitutions : Replace ethyl (N-position) or methyl (C2/C5) groups with bulkier (e.g., cyclopropyl) or polar (e.g., hydroxyl) moieties .
- Bioisosteric replacements : Substitute the furan ring with thiophene or pyrrole to modulate lipophilicity .
- Activity cliffs : Compare IC₅₀ values across derivatives to identify critical functional groups (e.g., carboxamide vs. ester) .
What methodologies are appropriate for assessing the stability and degradation pathways of this compound under varying environmental conditions?
Q. Advanced Stability Testing
- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C typical for carboxamides) .
- Photodegradation : Expose to UV-Vis light (λ = 300–400 nm) and monitor by LC-MS for oxidation byproducts (e.g., furan ring cleavage) .
- Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify parent compound loss via HPLC. Amide bonds are resistant to hydrolysis except under strongly acidic/alkaline conditions .
How can contradictions in reported biological activity data across different studies be systematically addressed and resolved?
Q. Advanced Data Reconciliation
- Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional cellular assays) .
- Purity validation : Ensure compounds are >95% pure (via HPLC) to exclude confounding effects from impurities .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects regression) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
